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For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-25.1188, also known by its chemical name (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-
benzo[d]isoxazol-3-yl]-oxazolidin-2-one, is a potent and reversible inhibitor of monoamine
oxidase B (MAO-B). Its high affinity and selectivity for MAO-B have led to its development as a
promising radioligand for positron emission tomography (PET) imaging. Labeled with carbon-11
([**C]SL-25.1188), it serves as an invaluable tool for the in vivo visualization and quantification
of MAO-B expression in the brain. This guide provides an in-depth overview of the technical
aspects of [11C]SL-25.1188, including its binding characteristics, pharmacokinetic profile,
radiosynthesis, and application in preclinical and clinical research.

Monoamine oxidase B is an enzyme of significant interest in neuroscience as its levels are
altered in a variety of neurological and psychiatric disorders. Notably, MAO-B is predominantly
found in astrocytes and its upregulation is considered a biomarker for astrogliosis, a reactive
process of astrocytes in response to neuronal injury. Consequently, [1*C]SL-25.1188 has
emerged as a key imaging agent for studying neuroinflammation and neurodegeneration in
conditions such as Alzheimer's disease, Parkinson's disease, post-traumatic stress disorder
(PTSD), and traumatic brain injury (TBI).

Binding Affinity and Selectivity
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SL-25.1188 exhibits high binding affinity for MAO-B. The inhibition constants (Ki) for human
and rat MAO-B are in the low nanomolar range, indicating a potent interaction with the enzyme.
[1] While specific Ki values for MAO-A are not readily available in the literature, the radioligand
is consistently reported to be highly selective for MAO-B.

Target Species Inhibition Constant (Ki)
MAO-B Human 2.9 nM[1]
MAO-B Rat 8.5 nM[1]

Preclinical In Vivo Studies

Preclinical evaluation of [*1C]SL-25.1188 has been extensively performed in non-human
primates (baboons), demonstrating its suitability for in vivo imaging.

Pharmacokinetics in Baboons

Following intravenous injection, [11C]SL-25.1188 displays favorable pharmacokinetic properties.
It undergoes a rapid distribution phase in the blood, lasting approximately 5 minutes, followed
by an elimination half-life of 85 + 14 minutes. The parent compound remains stable in plasma
for at least 30 minutes, indicating slow metabolism.

Brain Uptake and Distribution in Baboons

[1*C]SL-25.1188 readily crosses the blood-brain barrier, showing rapid and high uptake in the
brain. The regional distribution of the radioligand correlates well with the known density of
MAO-B in the primate brain, with the highest uptake observed in the striatum and thalamus,
and the lowest in the pons.

The total distribution volumes (VT) in various brain regions of baboons are summarized below:
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Brain Region Total Distribution Volume (VT)
Thalamus 10.9

Striatum 10.3

Hippocampus 8.9

Temporal Cortex 7.7

Frontal Cortex 7.4

Parietal Cortex 7.4

White Matter 7.4

Occipital Cortex 7.2

Pons 6.1

Data from a preclinical study in baboons.

In Vivo Specificity in Baboons

The specificity of [11C]SL-25.1188 binding to MAO-B in vivo has been confirmed through
blocking and displacement studies. Pre-treatment with the MAO-B inhibitors deprenyl or
lazabemide significantly reduced the uptake of [**C]SL-25.1188 in all brain regions.
Furthermore, injection of unlabeled SL-25.1188 or deprenyl after the radiotracer had reached
peak uptake led to a strong displacement of the radioactivity, confirming the reversible binding
nature of [*1C]SL-25.1188.

Clinical Studies in Humans

The promising preclinical results led to the translation of [**C]SL-25.1188 for use in human PET
imaging studies.

Kinetic Modeling in Healthy Humans

Kinetic modeling studies in healthy human subjects have further characterized the in vivo
behavior of [11C]SL-25.1188. Following intravenous injection, the radioactivity in plasma is
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rapidly eliminated. The parent compound accounts for over 80% of the plasma radioactivity at
90 minutes post-injection, with metabolites being more polar.

Brain imaging with high-resolution PET scanners shows high uptake of the radiotracer, with
peak standardized uptake values (SUV) reached between 2 and 6 minutes. The washout from
different brain regions is consistent with the known MAO-B concentrations. A two-tissue
compartment model provides the best fit for the kinetic data. The total distribution volume (VT)
is a reliable measure of MAO-B concentration and shows low variability between subjects.

Brain Region Peak Standardized Uptake Value (SUV)
Caudate 55
Cortical Areas 5.2
Cerebellar Cortex 4.7

Data from a kinetic modeling study in healthy humans.

Experimental Protocols
[**C]SL-25.1188 Radiosynthesis

Several methods for the radiosynthesis of [11C]SL-25.1188 have been developed, with a
common approach involving the use of [*1C]COs..

Automated "in-Loop" [**C]COz2 Fixation Method:

e Precursor Synthesis: The precursor, (S)-1-methoxy-3-[6-(4,4,4-
trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol, is synthesized through a multi-step
process.

» Radiolabeling:
o Cyclotron-produced [**C]CO: is trapped and purified.

o The purified [*1C]COz2 is passed through a loop containing a solution of the precursor and a
base, such as 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphorine
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(BEMP), in an appropriate solvent like acetonitrile.

o An intramolecular cyclization is induced by the addition of a dehydrating agent, for
example, phosphorus oxychloride (POCI5).

 Purification: The reaction mixture is purified using high-performance liquid chromatography
(HPLC).

e Formulation: The purified [**C]SL-25.1188 is formulated in a physiologically compatible
solution for injection.

This method can produce [*1C]SL-25.1188 with high radiochemical yield (uncorrected) of
around 55% and high radiochemical purity (>98%) within a total synthesis time of
approximately 34 minutes.

[11C]CO2 Production & Purification Radiclbeine Purification & Formulation

[11C]CO2 Fixation &
Cyclotron Purification Pren}rsor * Base Intramolecular Cyclization HPLC Purification Formulation [11C]SL-25.1188 Final_Product
([11C]CO2) (in loop) (POCI3)

Click to download full resolution via product page

Caption: Workflow for the automated radiosynthesis of [*1C]SL-25.1188.

PET Imaging Protocol (Human Studies)

e Subject Preparation: Subjects are typically asked to fast for a few hours before the scan. A
custom-fitted thermoplastic mask may be used for head fixation to minimize movement
during the scan.

o Radiotracer Injection: A bolus of [*1C]SL-25.1188 (typically 7.2 to 10.5 mCi) is injected
intravenously.

e PET Scan Acquisition: A dynamic PET scan is acquired for 90 minutes using a high-
resolution research tomograph (HRRT).
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 Arterial Blood Sampling: For kinetic modeling, arterial blood samples are collected
throughout the scan to measure the concentration of the parent radiotracer and its
metabolites in plasma.

o Data Analysis:

o Time-activity curves (TACs) are generated for various regions of interest (ROISs) in the
brain.

o Kinetic modeling, often using a two-tissue compartment model, is applied to the TACs and
the arterial input function to estimate the total distribution volume (VT).

o For simplified quantification without arterial sampling, a reference tissue model using the
cerebellar cortex as the reference region can be employed to calculate distribution volume
ratios (DVRS).
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Caption: General workflow for a human PET imaging study with [*:C]SL-25.1188.

Application in Imaging Astrogliosis

A primary application of [11C]SL-25.1188 PET is the in vivo imaging of astrogliosis. Reactive
astrocytes, which are a hallmark of neuroinflammation and are involved in the pathogenesis of
numerous neurological disorders, show increased expression of MAO-B.

Alzheimer's Disease

In patients with Alzheimer's disease (AD) and mild cognitive impairment (MCI), [**C]SL-25.1188
PET has been used to quantify MAO-B density. Studies have shown that MAO-B levels are
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elevated, particularly in the MCI stage, suggesting that astrocyte reactivation is an early event
in the progression of AD pathology. This provides a valuable tool for early diagnosis and for
monitoring disease progression and the effects of therapeutic interventions.

Traumatic Brain Injury

Following a traumatic brain injury (TBI), astrogliosis is a key pathophysiological response.
[11C]SL-25.1188 PET studies in individuals with a history of TBI have demonstrated elevated
MAO-B levels in brain regions such as the prefrontal cortex. These findings strongly support
the presence of astrogliosis in TBI and suggest that MAO-B PET imaging could be used to
stratify patients for clinical trials of therapies targeting astrogliosis.

Post-Traumatic Stress Disorder

Research has also explored the role of astrocyte pathology in post-traumatic stress disorder
(PTSD). [**C]SL-25.1188 PET has been used to investigate MAO-B levels in individuals with
PTSD, with some studies suggesting alterations in astrocyte markers in corticolimbic brain
areas.
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Caption: The role of MAO-B in imaging astrogliosis with [11C]SL-25.1188.

Conclusion

[11C]SL-25.1188 is a robust and valuable PET radioligand for the in vivo imaging of MAO-B in
the human brain. Its high affinity, selectivity, and favorable pharmacokinetic properties make it
an excellent tool for quantifying MAO-B expression. The ability to image astrogliosis with
[11C]SL-25.1188 has significant implications for the study of a wide range of neurological and
psychiatric disorders, offering potential for earlier diagnosis, improved understanding of disease
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mechanisms, and the development of novel therapeutic strategies. This technical guide
provides a comprehensive resource for researchers and clinicians interested in utilizing this
powerful imaging agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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